3-(2-Bromophenyl)-5-(2,3-dichlorophenyl)-1,2,4-oxadiazole
CAS No.: 1065074-34-1
Cat. No.: VC2553019
Molecular Formula: C14H7BrCl2N2O
Molecular Weight: 370 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1065074-34-1 |
---|---|
Molecular Formula | C14H7BrCl2N2O |
Molecular Weight | 370 g/mol |
IUPAC Name | 3-(2-bromophenyl)-5-(2,3-dichlorophenyl)-1,2,4-oxadiazole |
Standard InChI | InChI=1S/C14H7BrCl2N2O/c15-10-6-2-1-4-8(10)13-18-14(20-19-13)9-5-3-7-11(16)12(9)17/h1-7H |
Standard InChI Key | BITKEMIHQZIOMI-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C2=NOC(=N2)C3=C(C(=CC=C3)Cl)Cl)Br |
Canonical SMILES | C1=CC=C(C(=C1)C2=NOC(=N2)C3=C(C(=CC=C3)Cl)Cl)Br |
Introduction
Chemical Identity and Properties
3-(2-Bromophenyl)-5-(2,3-dichlorophenyl)-1,2,4-oxadiazole is characterized by a five-membered heterocyclic ring containing oxygen and nitrogen atoms, with 2-bromophenyl and 2,3-dichlorophenyl substituents at positions 3 and 5, respectively. This structural arrangement contributes to its potential biological activities and chemical properties.
Physical and Chemical Properties
The compound possesses the following key characteristics:
Property | Value |
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CAS Number | 1065074-34-1 |
Molecular Formula | C₁₄H₇BrCl₂N₂O |
Molecular Weight | 370.03 g/mol |
IUPAC Name | 3-(2-bromophenyl)-5-(2,3-dichlorophenyl)-1,2,4-oxadiazole |
InChI Key | BITKEMIHQZIOMI-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C2=NOC(=N2)C3=C(C(=CC=C3)Cl)Cl)Br |
The compound exists as a solid at room temperature and exhibits characteristics typical of halogenated heterocyclic compounds. The presence of bromine and chlorine atoms contributes to its stability and specific reactivity patterns .
Structural Characteristics
The 1,2,4-oxadiazole core consists of a five-membered ring with two nitrogen atoms and one oxygen atom. The 2-bromophenyl group at position 3 and the 2,3-dichlorophenyl group at position 5 create a molecule with distinct electronic distribution and potential for various intermolecular interactions. The positioning of the halogens (bromine and chlorine) significantly influences the compound's three-dimensional structure and reactivity .
Synthesis Methods
Several synthetic approaches can be employed to prepare 3-(2-Bromophenyl)-5-(2,3-dichlorophenyl)-1,2,4-oxadiazole. The synthesis typically involves the formation of the oxadiazole ring through cyclization reactions of appropriate precursors.
Synthetic Routes
Based on established methods for similar 1,2,4-oxadiazole derivatives, the following synthetic pathways can be utilized:
Amidoxime-Carboxylic Acid Derivative Method
This common synthetic route involves the reaction between an amidoxime and a carboxylic acid derivative:
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Preparation of 2-bromobenzamidoxime from 2-bromobenzonitrile and hydroxylamine
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Reaction of the amidoxime with 2,3-dichlorobenzoyl chloride
1,3-Dipolar Cycloaddition
Another approach involves 1,3-dipolar cycloaddition of nitrile oxides with nitriles:
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Generation of a nitrile oxide from 2-bromobenzaldehyde oxime
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Cycloaddition with 2,3-dichlorobenzonitrile
Reaction Conditions
The synthesis of 1,2,4-oxadiazoles typically requires specific reaction conditions:
Method | Reagents | Conditions | Catalyst/Base |
---|---|---|---|
Amidoxime Method | Amidoxime + acyl chloride | Reflux, organic solvent | Triethylamine |
Amidoxime-Ester Method | Amidoxime + carboxylic ester | Elevated temperature (80-120°C) | Base (NaOH/DMSO) |
1,3-Dipolar Cycloaddition | Nitrile oxide + nitrile | Room temperature to 60°C | Platinum(IV) catalyst |
Recent advancements in oxadiazole synthesis include the use of superbase medium (NaOH/DMSO) at room temperature, which provides more environmentally friendly conditions and improved yields .
Oxadiazole Compound | Cancer Cell Line | IC₅₀ (μM) | Mechanism |
---|---|---|---|
Oxadiazole derivatives similar to target compound | MCF-7 (Breast) | Variable | Apoptosis induction |
5a-b derivatives | U-937 (Leukemia) | <0.12 | Inhibition of cellular proliferation |
20a-c derivatives | HepG2 (Liver) | 8.2-12.1 | HDAC inhibition |
Research by Abd el hameid M.K. on related 1,2,4-oxadiazole derivatives revealed compounds with IC₅₀ values as low as 0.19 μM against MCF-7 and 1.17 μM against HCT-116 (colon cancer) cell lines .
Antimicrobial Activity
The oxadiazole scaffold is also recognized for its antimicrobial properties. Derivatives have shown effectiveness against bacterial strains, including drug-resistant bacteria:
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Inhibition of bacterial growth
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Formation of stable complexes with biomolecules
Other Biological Activities
Additional potential applications of oxadiazole derivatives include:
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Enzyme inhibition (e.g., monoamine oxidase B inhibitors)
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Cannabinoid receptor antagonism
Structure-Activity Relationships
Comparison with structurally similar compounds provides insights into the structure-activity relationships of 3-(2-Bromophenyl)-5-(2,3-dichlorophenyl)-1,2,4-oxadiazole.
Comparison with Similar Compounds
Compound | Structural Difference | Effect on Activity |
---|---|---|
3-(2-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole | Single chlorine at para position | Altered electronic distribution and receptor binding |
3-(2-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole | Chlorines at ortho and para positions | Different spatial arrangement affecting binding affinity |
3-(2-Bromophenyl)-5-phenyl-1,2,4-oxadiazole | No chlorine substituents | Reduced electron-withdrawing effect |
Key Structural Features for Activity
Several structural features contribute to the biological activity of 1,2,4-oxadiazole derivatives:
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The 1,2,4-oxadiazole core provides a rigid scaffold that can interact with biological targets
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Halogen substituents (bromine, chlorine) can enhance lipophilicity and binding affinity
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The specific positioning of substituents affects the electronic distribution and three-dimensional structure
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The presence of electron-withdrawing groups at specific positions can significantly enhance anticancer activity
Studies have indicated that compounds with electron-withdrawing groups at the para position of the aromatic ring often show enhanced biological activity, particularly against cancer cell lines .
Chemical Reactions and Reactivity
The chemical behavior of 3-(2-Bromophenyl)-5-(2,3-dichlorophenyl)-1,2,4-oxadiazole is influenced by its unique structural features.
Types of Reactions
Based on the reactivity of similar oxadiazole derivatives, this compound can potentially undergo various reactions:
Substitution Reactions
The bromine atom can be substituted with nucleophiles such as amines or thiols under appropriate conditions. These reactions typically occur in polar solvents like DMF or DMSO at elevated temperatures .
Oxidation and Reduction Reactions
The compound can undergo oxidation or reduction to form different derivatives, depending on the reagents and conditions used. Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed for these transformations .
Mechanism of Action in Biological Systems
In biological systems, 3-(2-Bromophenyl)-5-(2,3-dichlorophenyl)-1,2,4-oxadiazole likely interacts with specific molecular targets. The mechanism may involve:
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Inhibition of enzyme activity
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Disruption of cellular processes through binding to DNA or proteins
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Formation of stable complexes with biomolecules
The specific pathways and targets can vary depending on the biological system being studied.
Applications in Medicinal Chemistry
The potential applications of 3-(2-Bromophenyl)-5-(2,3-dichlorophenyl)-1,2,4-oxadiazole in medicinal chemistry are diverse.
Drug Development
The compound shows promise as a scaffold for developing various therapeutic agents:
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Anticancer drugs: Potential for development as cytotoxic agents against specific cancer cell lines
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Antimicrobial agents: Possible application against resistant bacterial strains
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Enzyme inhibitors: Potential for targeting specific enzymes involved in disease pathways
Structure Optimization
Further optimization of the structure could enhance its pharmacological properties:
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